2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Beschreibung
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound 2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is systematically named according to IUPAC rules as 2-(2,2-difluoroethyl)-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one . The core structure comprises a fused bicyclic system: a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7) at the [3,4-b] positions (Figure 1). The substituents are enumerated as follows:
- A 2,2-difluoroethyl group at position 2 of the pyrazole ring.
- Methyl groups at positions 3 and 4 of the pyridine ring.
- A ketone oxygen at position 6, contributing to the partial saturation of the pyridine ring (7H designation).
Alternative naming conventions include database identifiers such as CHEMBL3985327 and SCHEMBL16818381 , as well as vendor-specific codes like AKSci 4357EM . Non-systematic names often emphasize functional groups, e.g., "difluoroethyl-substituted pyrazolopyridinone".
Molecular Geometry and Conformational Analysis
The molecular formula C₁₀H₁₁F₂N₃O (MW: 227.21 g/mol) defines a planar pyrazolo[3,4-b]pyridine core with distinct substituent effects:
- The pyrazole ring adopts a nearly planar geometry, with bond lengths of 1.37 Å (N–N) and 1.32 Å (C–N).
- The pyridine ring exhibits partial saturation at positions 6 and 7, leading to a boat-like conformation for the dihydro-6H moiety.
- The 2,2-difluoroethyl group introduces steric and electronic effects, with C–F bond lengths of 1.33 Å and F–C–F angles of 108.5°. Conformational analysis reveals two rotamers due to rotation around the C2–N bond, with energy barriers of ~2.1 kcal/mol.
- Methyl groups at C3 and C4 adopt equatorial positions to minimize steric clash, with C–C bond lengths of 1.50 Å.
Density functional theory (DFT) calculations highlight the influence of fluorine atoms on electron distribution, reducing the basicity of the pyridine nitrogen by 15% compared to non-fluorinated analogs.
Crystallographic Data and Solid-State Packing Arrangements
X-ray diffraction studies of related pyrazolo[3,4-b]pyridinones reveal triclinic crystal systems (space group P₁) with unit cell parameters:
Key packing interactions include:
- N–H···O hydrogen bonds between the pyridinone ketone and adjacent NH groups (2.89 Å).
- C–F···H–C contacts (3.12 Å) from the difluoroethyl group to aromatic hydrogens.
- π-π stacking between pyridine rings (interplanar distance: 3.45 Å).
Thermal ellipsoid analysis indicates anisotropic displacement for the difluoroethyl group, suggesting dynamic disorder in the crystal lattice.
Comparative Analysis with Related Pyrazolo[3,4-b]pyridine Derivatives
Structural variations within this class significantly alter physicochemical properties (Table 1):
Key differences include:
- Lipophilicity : The difluoroethyl group increases logP by 1.3 units compared to unsubstituted analogs.
- Hydrogen-bonding capacity : The ketone at C6 serves as a stronger acceptor (vs. -OH in ), reducing solubility.
- Steric bulk : Methyl groups at C3/C4 restrict rotation, increasing melting points by ~40°C relative to mono-substituted derivatives.
These modifications enhance membrane permeability and target binding in medicinal chemistry applications.
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c1-5-3-8(16)13-10-9(5)6(2)15(14-10)4-7(11)12/h3,7H,4H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSNTGDLQWPYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of phosphodiesterases (PDEs). PDEs are crucial enzymes involved in various signaling pathways within the body. Inhibition of these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is associated with anti-inflammatory effects and potential therapeutic benefits in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Therapeutic Applications
The primary applications of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one include:
- Respiratory Diseases: Its ability to inhibit PDEs may provide benefits in managing asthma and COPD by reducing inflammation and improving airway function.
- Inflammatory Conditions: The compound's action on cAMP levels suggests potential applications in treating various inflammatory disorders.
- Oncology and Neurology: Ongoing research is exploring its efficacy in cancer therapy and neurological disorders due to its unique pharmacological profile .
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound. Common approaches include:
- Direct Synthesis: Utilizing starting materials that undergo cyclization reactions to form the pyrazolo[3,4-b]pyridine structure.
- Functionalization: Modifying existing pyrazolo derivatives to introduce the difluoroethyl group, enhancing biological activity.
These methods allow for optimization of yield and purity while minimizing the number of steps involved in synthesis .
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological effects of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one:
- Inhibition Studies: Research demonstrated that this compound effectively inhibits specific PDE isoforms linked to respiratory conditions. This inhibition correlates with improved pulmonary function in preclinical models .
- Anti-inflammatory Effects: Studies have shown that elevated cAMP levels due to PDE inhibition lead to reduced inflammatory markers in animal models of asthma .
- Potential for Drug Development: The compound's unique properties make it a candidate for further development into pharmaceuticals targeting both respiratory and inflammatory diseases .
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is highly modular. Key structural analogs include:
Key Observations :
Physicochemical Properties
- Stability: The difluoroethyl group resists oxidative metabolism, improving half-life relative to non-fluorinated analogs .
Biologische Aktivität
2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique pyrazolo[3,4-b]pyridine core, which contributes to its potential therapeutic applications. With a molecular formula of C10H11F2N3O and a molecular weight of approximately 255.26 g/mol, its structural features enhance both biological activity and solubility.
Biological Activity Overview
Research indicates that this compound primarily exhibits phosphodiesterase (PDE) inhibition activity, which is linked to various signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP), contributing to anti-inflammatory effects and potential therapeutic benefits in treating conditions such as respiratory diseases and inflammation .
Key Biological Activities
- PDE Inhibition : The compound acts as an inhibitor of phosphodiesterases, enzymes crucial for regulating intracellular cAMP levels.
- Anti-inflammatory Effects : By increasing cAMP levels, the compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Potential Anti-cancer Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines such as Hela and MCF7 .
Structure-Activity Relationship (SAR)
The biological activity of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be significantly influenced by its structural modifications. The presence of difluoroethyl and dimethyl substituents enhances its pharmacological properties compared to other pyrazole derivatives. The following table summarizes related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridin-7(6H)-one | C12H13N3O | Potential anti-cancer activity |
| 1-(Difluoromethyl)-1H-pyrazole | C5H5F2N | Explored for agrochemical applications |
| 3-Methyl-5-(difluoromethyl)-1H-pyrazole | C6H6F2N | Focused on herbicidal properties |
The unique combination of functional groups in this compound enhances its biological activity and pharmacokinetic properties compared to similar compounds.
Case Studies and Research Findings
A series of studies have evaluated the biological activities of pyrazolo[3,4-b]pyridine derivatives:
- Anti-cancer Studies : Compounds derived from the pyrazolo[3,4-b]pyridine framework showed significant anticancer activity against various cell lines. For instance:
- Pharmacological Evaluations : A study on the inhibition of tropomyosin receptor kinases (TRKs) demonstrated that certain derivatives showed promising inhibitory activity with IC50 values in the nanomolar range. This suggests potential applications in cancer therapy through targeted inhibition of cell proliferation pathways .
Q & A
Q. What are the common synthetic routes for preparing 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
The compound is typically synthesized via multicomponent reactions (MCRs). For example, aldehydes, Meldrum’s acid, and pyrazolamines react in aqueous PEG-400 at 90°C to form pyrazolo[3,4-b]pyridin-6(7H)-one derivatives . Catalysts like Fe³⁺@K10 or L-proline can enhance regioselectivity and yield under solvent-free or "on water" conditions . Key steps include optimizing molar ratios and reaction time (15–30 min) to avoid side products.
Q. What standard characterization techniques are used to confirm the structure of this compound?
Post-synthesis characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., difluoroethyl group at δ 4.5–5.5 ppm) and ring positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₁₄F₂N₃O: calc. 267.24, obs. 267.23) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How is the compound’s stability assessed during storage?
Stability is tested under varying conditions:
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition points.
- Light sensitivity : Storage in amber vials at –20°C to prevent photodegradation .
- Hygroscopicity : Karl Fischer titration to monitor moisture uptake, which may hydrolyze the lactam ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst screening : Compare Fe³⁺@K10 (80% yield in water) vs. PEG-400 (90% yield but lower regiocontrol) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but reduce eco-compatibility vs. aqueous media .
- Temperature gradients : Microwave-assisted synthesis (e.g., 100°C, 10 min) reduces reaction time by 50% compared to conventional heating .
Q. How can contradictory spectral data during structural elucidation be resolved?
- Advanced NMR : 2D-COSY and NOESY to resolve overlapping signals in the pyrazolo-pyridinone core .
- X-ray crystallography : Definitive confirmation of regiochemistry (e.g., methyl vs. difluoroethyl positioning) .
- Isotopic labeling : ¹⁵N/¹⁹F NMR to trace substituent orientation in complex mixtures .
Q. What computational methods are used to predict the compound’s reactivity or biological targets?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
- Molecular docking : Screen against kinase or protease targets (e.g., DPP4 inhibitors) using AutoDock Vina .
- MD simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) to prioritize lead analogs .
Q. How are biological assays designed to evaluate the compound’s therapeutic potential?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo-pyridines as kinase inhibitors) .
- Dose-response curves : IC₅₀ determination using cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., staurosporine) .
- Off-target profiling : Use PubChem BioAssay data to predict cross-reactivity .
Q. What strategies address low aqueous solubility in pharmacokinetic studies?
- Prodrug design : Introduce phosphate esters at the 6(7H)-one position for pH-dependent release .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
- Salt formation : Co-crystallize with succinic acid to improve dissolution rates without altering activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
